(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a synthetic compound with significant relevance in medicinal chemistry and pharmacology. This compound is classified as an amino acid derivative and is primarily studied for its potential therapeutic applications, particularly in the field of neuroscience and psychiatry.
The compound can be synthesized through various chemical methods, which will be discussed in detail later. Its structure features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylic acid functional group, contributing to its biological activity.
(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride falls under the category of chiral compounds due to the presence of a stereogenic center in the pyrrolidine ring. This chirality is crucial for its interaction with biological systems, as different enantiomers can exhibit vastly different pharmacological effects.
The synthesis of (R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are often used to characterize the synthesized compound.
The molecular formula for (R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is .
The three-dimensional structure can be visualized using molecular modeling software, which helps in understanding its interactions with biological targets.
(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions, utilizing catalysts or specific reagents to drive the reaction towards desired products while minimizing by-products.
The mechanism of action of (R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is primarily linked to its interaction with neurotransmitter systems in the brain.
Studies utilizing receptor binding assays and behavioral models in animals provide insights into its pharmacodynamics and potential therapeutic effects.
(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific applications:
The stereoselective construction of the R-configured pyrrolidine ring forms the chiral core of the target molecule. Two predominant strategies are employed, each with distinct advantages and limitations:
Table 1: Comparison of Key Pyrrolidine Ring Formation Strategies
Strategy | Key Starting Material/Intermediate | Critical Step | Advantages | Limitations | Typical Yield Range |
---|---|---|---|---|---|
Reductive Amination | γ-Keto acid | Asymmetric reductive amination | Flexibility in substituent introduction | Requires chiral catalyst/auxiliary | 60-75% |
Dieckmann Condensation | Diethyl R-glutamate derivative | Intramolecular Claisen | Uses chiral pool; good stereoretention | Multi-step; decarboxylation may be required | 50-65% |
Lactam Reduction | R-5-Arylpyrrolidin-2-one | DIBAL-H reduction | High stereospecificity; simple operation | Requires aryl-substituted lactam synthesis | 70-85% |
Asymmetric Hydrogenation | 3/4-(4-Cl-Bn)-Δ1/Δ3,4-Pyrrolin-2-carboxylate | Enantioselective hydrogenation | Excellent ee/de; direct C-Bn bond formation | Complex catalyst synthesis; unsaturated precursor needed | 80-92% |
Optimization Insight: The choice of strategy hinges on the desired point of 4-chlorobenzyl introduction. Lactam reduction or asymmetric hydrogenation incorporates the benzyl group early, potentially simplifying downstream steps but requiring its presence during cyclization/hydrogenation. Reductive amination and Dieckmann strategies form the ring first, necessitating subsequent regioselective benzylation at C2.
Introducing the 4-chlorobenzyl group specifically at the C2 position of the pyrrolidine ring is critical. This alkylation must overcome potential issues of over-alkylation and regiochemical control. Two primary mechanisms are exploited:
Table 2: Factors Influencing Regioselective 4-Chlorobenzylation
Factor | Impact on Regioselectivity/Reactivity | Optimal Conditions/Approach |
---|---|---|
Electrophile Purity (4-ClBC) | Impurities (e.g., 2-ClBC, α,α-DCT, benzyl chloride) lead to mixed products, reduced yield. | Use Zeolite K-L catalyzed chlorination (85% selectivity) followed by careful distillation. |
Base Strength & Solvent | Strong, non-nucleophilic bases (LDA, LiHMDS) in aprotic solvents (THF, Et₂O) favor clean enolate formation. Protic solvents promote O-alkylation. | LDA (1.1-1.2 equiv) in anhydrous THF at -78°C for enolate alkylation. |
N-Protecting Group (PG) | PG must stabilize the enolate/enamine and not participate in alkylation. Boc and Cbz are commonly used. | Boc group offers good stability and easy removal under mild acidic conditions post-alkylation. |
Steric & Electronic Effects | The C2 position in pyrrolidine is inherently nucleophilic. Enolate formation further enhances reactivity at C2, directing attack away from N. | Intrinsic pyrrolidine ring geometry favors C2 attack over N-alkylation under controlled conditions. |
Theoretical Basis (DFT) | LUMO coefficient analysis (as shown for similar heterocycles) predicts higher susceptibility to nucleophilic attack at specific sites. | Analogous to 2,4-dichloroquinazoline, C2 in pyrrolidine-2-carboxylate is activated for SN₂ attack [4]. |
Critical Consideration: Achieving high regioselectivity during benzylation requires not only the optimized alkylation step itself but also access to high-purity 4-ClBC, underscoring the importance of the zeolite-catalyzed synthesis.
The carboxylic acid functionality in the target molecule can be introduced either before or after pyrrolidine ring formation and benzylation, with distinct oxidation strategies employed at different stages:
Hydrolysis of Nitriles: A strategically valuable approach involving SN₂ displacement of a halide (e.g., from 2-(bromomethyl)-1-(4-chlorobenzyl)pyrrolidine) with cyanide ion (NaCN, DMSO or EtOH/H₂O, 60-80°C) to form the nitrile. Subsequent acidic (HCl/H₂O, reflux) or basic (NaOH/H₂O, reflux) hydrolysis cleanly affords the carboxylic acid. This method effectively elongates the carbon chain by one atom from a halide precursor [9]. Care must be taken to ensure the halide precursor is readily accessible and that the benzyl group survives the hydrolysis conditions.
Carboxylation of Organometallics: While less commonly applied directly to the complex molecule, Grignard reagents derived from alkyl halides on protected pyrrolidine scaffolds (e.g., 1-(Boc)-2-(4-chlorobenzyl)-2-(bromomethyl)pyrrolidine) can react with CO₂ (dry ice) in THF or Et₂O, followed by acidic workup, to yield the carboxylic acid. This method requires strictly anhydrous conditions [9].
Strategic Choice: Introducing the carboxylic acid early (e.g., starting from proline or glutamic acid derivatives) often simplifies the synthesis but may require protection during subsequent steps (like benzylation). Late-stage oxidation of an alcohol or hydrolysis of a nitrile offers flexibility but requires compatible functional groups elsewhere in the molecule. Jones oxidation remains widely used for its efficiency on robust intermediates, while nitrile hydrolysis is preferred when alkyl halide precursors are readily available.
The final step involves converting the zwitterionic or free base form of (R)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid into the stable, crystalline hydrochloride salt. This requires precise control over reaction stoichiometry and crystallization conditions:
Table 3: Hydrochloride Salt Formation Optimization Parameters
Parameter | Sub-Optimal Condition | Consequence | Optimized Condition | Benefit |
---|---|---|---|---|
HCl Equivalents | <0.95 | Incomplete salt formation; mixture of salt/free base | 1.05 - 1.10 eq | Complete salt formation; minimizes di-HCl risk |
HCl Equivalents | >1.20 | Risk of dihydrochloride; common ion effect; decomposition | 1.05 - 1.10 eq | Minimizes common ion effect; pure mono-HCl salt |
Solvent (Crystallization) | Chloroform, DCM | High [Cl⁻] exacerbates common ion effect | Anhydrous EtOH, IPA, EtOAc, Acetone, MeCN or mixtures | Low [Cl⁻]; promotes crystal growth |
Solvent Purity | Wet solvents | Promotes oiling out/amorphous solid formation | Anhydrous solvents | Ensures clean crystallization |
Addition Rate | Rapid addition of HCl solution | Local over-concentration; oiling out | Slow, controlled addition with vigorous stirring | Homogeneous conditions; controlled precipitation |
Cooling Rate | Rapid cooling (e.g., ice bath directly) | Amorphous solid or fine crystals, difficult filtration | Gradual cooling (e.g., 50°C → rt → 0°C over hours) | Larger, purer crystals; easier handling |
Storage | Room temperature, unsealed | Potential hydration/dehydration; oxidation | Sealed in dry, 2-8°C | Long-term stability; prevents degradation |
Critical Quality Attribute: Final product purity is typically ≥95%, verified by HPLC, with identity confirmed by NMR (consistent with [1] [8]) and chiral HPLC to confirm enantiopurity (R-enantiomer).
Table 4: Compound Summary Data
Property | Value | Source/Confirmation |
---|---|---|
Systematic Name | (R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | [1] [8] |
CAS Registry Number | 1049741-04-9 | [1] [8] |
Molecular Formula | C₁₂H₁₅Cl₂NO₂ | [1] [8] |
Molecular Weight | 276.16 g/mol | [1] [8] |
MDL Number | MFCD06796757 | [8] |
Canonical SMILES | C1CC@@(CC2=CC=C(C=C2)Cl)C(=O)O.Cl | [1] (Implied by structure) |
Purity (Typical) | ≥95% | [1] |
Storage Conditions | Sealed in dry, 2-8°C | [1] [8] |
Key Synthetic Intermediates | 4-Chlorobenzyl chloride (4-ClBC), R-Pyrrolidine Precursors (e.g., R-Proline derivs., unsaturated lactams) | [1] [2] [3] |
Key Synthetic Reactions | Cyclization, Regioselective Benzylation, Oxidation, Salt Formation | [1] [2] [3] |
The synthesis of (R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exemplifies the integration of advanced organic methodologies: stereoselective cyclization (lactam reduction/asymmetric hydrogenation), zeolite-catalyzed electrophilic substitution for pure 4-ClBC, regioselective enolate alkylation, classical oxidation (Jones), and meticulously controlled hydrochloride salt formation. Each step requires optimization—catalyst choice (Zeolite K-L, chiral hydrogenation catalysts), reaction conditions (temperature, solvent, stoichiometry)—to ensure high yield, purity, and correct stereochemistry essential for pharmaceutical application.
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: